
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound contains a piperidine and a pyrimidine ring, which are common structures in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a piperidine ring, a pyrimidine ring, and a pivalamide group . The exact structure would depend on the positions of these groups in the molecule.Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives
Arylpiperazine derivatives are widely studied for their pharmacological activities, including their roles in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This class of compounds has been clinically applied, demonstrating the importance of their pharmacokinetic properties and potential interactions in therapeutic settings (Caccia, 2007).
Pyrimidine and Piperidine Compounds
Compounds featuring pyrimidine and piperidine structures serve as key intermediates for synthesizing a wide range of heterocycles and natural products. Their utility as versatile synthetic intermediates arises from the combination of ambident nucleophilicity and electrophilicity, facilitating the creation of complex molecular architectures. This reactivity profile underpins their role in developing pharmacologically active molecules and elucidating new synthetic routes for medicinal chemistry applications (Negri, Kascheres, & Kascheres, 2004).
Biocompatibility and Polymer Applications
Research into the biocompatibility of polymers related to polyamides, which share structural motifs with the query compound, highlights their potential in biomedical applications. Polyimides, for instance, exhibit properties suitable for use in hostile environments, including medical fields, due to their robustness and sterilization capability. This line of investigation is essential for developing new materials for medical devices, tissue engineering, and drug delivery systems (Constantin, Aflori, Damian, & Rusu, 2019).
Environmental Applications
The development of nanofiltration membranes using polyamide films, including those derived from piperazine-based monomers, illustrates the environmental applications of these chemical frameworks. These membranes play a critical role in water treatment, desalination, and purification technologies, demonstrating the potential of these compounds in addressing global water scarcity and pollution challenges (Shao et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)14(20)17-11-12-16-8-7-13(18-12)19-9-5-4-6-10-19/h7-8H,4-6,9-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGGZAYQFIALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

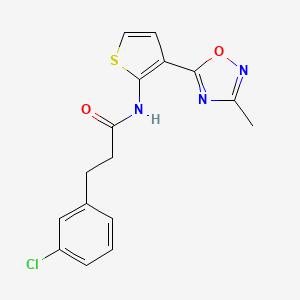
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)
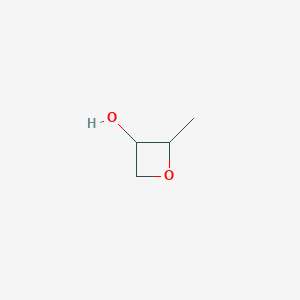
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)
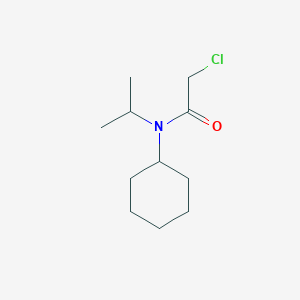

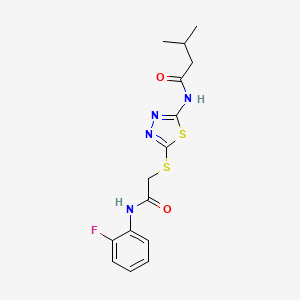
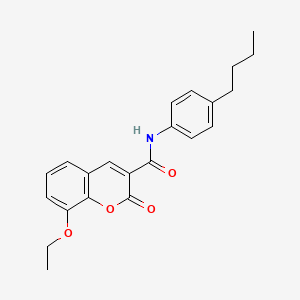

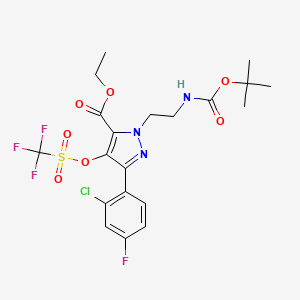
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)